4-(4-methoxyphenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine
Description
This pyrimidin-2-amine derivative features a trifluoromethyl group at position 6, a 4-methoxyphenoxy substituent at position 4, and a dimethylamino group at position 2. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the 4-methoxyphenoxy group may improve solubility and target binding through π-π interactions .
Properties
IUPAC Name |
4-(4-methoxyphenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O2/c1-20(2)13-18-11(14(15,16)17)8-12(19-13)22-10-6-4-9(21-3)5-7-10/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUQQNLQPMXQTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=CC(=N1)OC2=CC=C(C=C2)OC)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301154221 | |
| Record name | 4-(4-Methoxyphenoxy)-N,N-dimethyl-6-(trifluoromethyl)-2-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301154221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338792-44-2 | |
| Record name | 4-(4-Methoxyphenoxy)-N,N-dimethyl-6-(trifluoromethyl)-2-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338792-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Methoxyphenoxy)-N,N-dimethyl-6-(trifluoromethyl)-2-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301154221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine typically involves multiple steps, starting with the preparation of the pyrimidin-2-amine core. The reaction conditions often require the use of strong bases or acids, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the synthetic routes described above. This would require the use of large reactors, precise temperature control, and efficient separation techniques to ensure the purity of the final product. The choice of solvents, catalysts, and reaction conditions would be optimized to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides, under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further purified and characterized using standard analytical techniques.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biochemical studies.
Medicine: : Potential therapeutic applications could be explored, particularly in the development of new drugs.
Industry: : It may find use in the production of advanced materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which 4-(4-methoxyphenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, modulating their activity and affecting downstream signaling pathways. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Molecular Docking and Binding Properties
- Thiadiazole-containing analog : Binding energy = -7.739 kcal/mol; RMSD = 2.668 Å (antiangiogenic activity) .
- Benzothiazole-containing analog : Binding energy = -7.841 kcal/mol; RMSD = 1.377 Å (highest predicted potency) .
- Phenylthio analog : Binding energy = -7.211 kcal/mol; RMSD = 1.745 Å .
Key Research Findings
- Substituent position 4: Electron-rich groups (e.g., 4-methoxyphenoxy) improve binding to hydrophobic pockets in enzymes like kinases or cytochrome P450 .
- Trifluoromethyl at position 6 : Enhances metabolic stability and membrane permeability due to its electronegativity and lipophilicity .
- Dimethylamino at position 2: Moderates basicity (pKa ~7–8), facilitating cellular uptake and interactions with acidic residues in target proteins .
Biological Activity
The compound 4-(4-methoxyphenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine is a pyrimidine derivative with potential biological activity. This article focuses on its biological properties, including its mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C14H15F3N2O
- Molecular Weight : 284.28 g/mol
This compound features a methoxyphenoxy group and a trifluoromethyl moiety, which may influence its biological interactions and pharmacological properties.
Research indicates that compounds similar to this compound often exhibit significant biological activities through various mechanisms:
- Inhibition of Cell Proliferation : Many pyrimidine derivatives have been shown to inhibit cell proliferation in cancer models by inducing apoptosis or disrupting cell cycle progression.
- Targeting Specific Enzymes : The presence of specific functional groups in the structure allows for interaction with enzymes involved in critical cellular pathways, potentially leading to therapeutic effects in diseases such as cancer.
Biological Activity Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound.
Table 1: Summary of Biological Activities
Case Studies
- Cancer Models : In a study involving human breast cancer xenografts, compounds structurally similar to the target compound demonstrated significant tumor reduction, indicating potential anticancer properties. The mechanism was attributed to apoptosis induction and cell cycle arrest.
- Neuropharmacology : Another study highlighted the ability of similar compounds to penetrate the blood-brain barrier effectively. This property is crucial for developing treatments for neurological disorders, suggesting that this compound may also have applications in neuropharmacology.
Discussion
The biological activity of this compound appears promising based on its structural characteristics and related research findings. Its potential applications in oncology and neuropharmacology warrant further investigation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
